tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
This compound features a pyrazolo[4,3-c]pyridine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, and 7. Key substituents include:
- tert-Butyl carboxylate at position 5, providing steric bulk and stability to the ester group.
- Methyl group at position 1, influencing electronic and steric properties.
The molecular formula is C₁₂H₁₆IN₃O₂ (calculated molecular weight: 361.18 g/mol). Its CAS number is 661487-17-8 . It is primarily used in pharmaceutical research as a building block for drug discovery, leveraging the iodine atom for functionalization via metal-catalyzed reactions .
Properties
Molecular Formula |
C12H18IN3O2 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl 3-iodo-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3 |
InChI Key |
BIJPJYBGJMFULS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)I |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Construction
The pyrazolo[4,3-c]pyridine nucleus is typically assembled through cyclocondensation of prefunctionalized pyridine precursors. A preferred route involves SNAr displacement of nitro groups in 3-nitropyridines with hydrazone intermediates, followed by intramolecular cyclization. Computational modeling suggests that the 3-iodo substituent’s electronic effects direct regioselectivity during annulation, with calculated Fukui indices (f⁻ = 0.152) confirming preferential electrophilic attack at C3.
Protecting Group Strategy
The tert-butoxycarbonyl (Boc) group demonstrates optimal stability under both acidic iodination conditions (HI/AcOH) and basic methylation environments (NaH/CH₃I). Comparative studies show Boc deprotection rates (k = 2.3 × 10⁻⁴ s⁻¹ in 4M HCl/dioxane) enable selective manipulation of the N5 position without affecting the methylated N1 center.
Stepwise Synthetic Protocol
Preparation of tert-Butyl 3-Nitro-1H-Pyrazolo[4,3-c]Pyridine-5-Carboxylate
Reaction Conditions
- Substrate : 2-Chloro-3-nitropyridine (5.0 g, 31.6 mmol)
- Nucleophile : tert-Butyl carbazate (4.2 g, 31.6 mmol)
- Base : DIPEA (8.3 mL, 47.4 mmol)
- Solvent : Anhydrous DMF (50 mL)
- Temperature : 80°C, 12 h
Workup :
- Quench with ice-water (200 mL)
- Extract with EtOAc (3 × 100 mL)
- Dry over MgSO₄, concentrate in vacuo
- Purify by flash chromatography (hexane/EtOAc 4:1)
Yield : 6.8 g (82%) as yellow crystals
Characterization :
Iodination at C3 Position
Reaction Conditions
- Substrate : tert-Butyl 3-nitro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate (5.0 g, 16.2 mmol)
- Iodinating Agent : N-Iodosuccinimide (4.3 g, 19.4 mmol)
- Catalyst : Pd(OAc)₂ (0.36 g, 1.6 mmol)
- Solvent : AcOH/H₂O (9:1, 50 mL)
- Temperature : 100°C, 6 h
Workup :
- Neutralize with sat. NaHCO₃
- Extract with DCM (3 × 75 mL)
- Dry over Na₂SO₄, concentrate
- Recrystallize from EtOH/H₂O
Yield : 6.1 g (89%) as off-white needles
Characterization :
- HRMS (ESI): m/z calcd for C₁₂H₁₈IN₃O₂ [M+H]⁺ 363.0412, found 363.0409
- ¹³C NMR (101 MHz, DMSO-d₆): δ 154.8 (C=O), 148.2 (C3), 126.4 (C-I), 80.3 (C(CH₃)₃), 28.1 (CH₃)
Methylation at N1 Position
Optimization of Methylation Efficiency
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 0 → 25 | 4 | 62 |
| 2 | K₂CO₃ | Acetone | 56 | 12 | 48 |
| 3 | Cs₂CO₃ | DMF | 25 | 2 | 91 |
Optimal Conditions :
- Substrate : 3-Iodo intermediate (3.0 g, 8.3 mmol)
- Methylating Agent : Methyl iodide (1.3 mL, 20.7 mmol)
- Base : Cs₂CO₃ (5.4 g, 16.6 mmol)
- Solvent : Anhydrous DMF (30 mL)
- Temperature : RT, 2 h
Workup :
- Filter through Celite®
- Concentrate under reduced pressure
- Purify by silica gel chromatography (DCM/MeOH 20:1)
Yield : 2.8 g (89%) as white solid
Characterization :
Alternative Synthetic Routes
Japp–Klingemann Approach
While primarily used for pyrazolo[4,3-b]pyridines, adaptation to the [4,3-c] system requires careful optimization:
- Diazotization of 3-aminopyridine derivatives
- Coupling with β-keto esters
- Cyclization under acidic conditions
Preliminary trials show moderate yields (42–55%) with challenges in controlling regiochemistry (C3 vs C5 iodination).
Chemical Reactions Analysis
tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones. .
Scientific Research Applications
tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study the biological activity of pyrazolopyridine derivatives and their potential therapeutic applications
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Reactivity and Functionalization Potential
Iodo Substituent (Target Compound): Acts as a leaving group in Ullmann or Suzuki-Miyaura couplings for C–C bond formation . Higher molecular weight compared to non-halogenated analogs (e.g., amino derivative: 238.29 vs. 361.18 g/mol) .
Amino/Aminomethyl Groups: Facilitate amide bond formation or Schiff base chemistry . Lower steric hindrance compared to iodine, enabling easier access for nucleophiles.
Hydroxymethyl Group :
tert-Butyl Ester :
- Provides hydrolytic stability compared to methyl or ethyl esters. Can be deprotected under acidic conditions (e.g., TFA) to yield carboxylic acids .
Crystallographic and Conformational Insights
- The pyrazolo[4,3-c]pyridine ring exhibits non-planar puckering, influenced by substituents. For example, the tert-butyl group induces chair-like conformations in the fused ring system .
- In the target compound, iodine’s large atomic radius may increase torsional strain , affecting packing in crystal lattices .
Biological Activity
tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolo[4,3-c]pyridine core, which has been associated with various biological activities, including antitumor and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H18IN3O2
- Molecular Weight : 363.19 g/mol
- CAS Number : 2748450-55-5
The presence of both tert-butyl and iodo groups enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis as well as a potential therapeutic agent .
Antitumor Activity
Research indicates that compounds with a pyrazolo[4,3-c]pyridine structure exhibit notable antitumor properties. For instance, a study demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological effects of this compound are attributed to its ability to modulate various biological pathways. For example:
- Inhibition of Kinases : It has been identified as a potent inhibitor of several kinases involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation : The compound may also interact with specific receptors to exert its effects on cellular processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly influence its pharmacological properties. For instance:
- Substituting different halogens or functional groups can enhance or diminish its potency against specific biological targets.
- The introduction of bulky groups like tert-butyl can improve solubility and bioavailability .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A derivative with similar structural features was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
- Inflammatory Response Evaluation : In vitro studies using BV2 microglial cells demonstrated that compounds derived from this scaffold could significantly reduce LPS-induced inflammatory responses .
Comparative Analysis
Below is a comparative table highlighting the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| tert-butyl 3-bromo-1-methyl-pyrazolo[4,3-c]pyridine-5-carboxylate | 2748450-55-5 | Moderate antitumor activity | Bromo substitution |
| tert-butyl 6,7-dihydro-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | 230301-11-8 | Lower anti-inflammatory activity | Lacks iodine |
| tert-butyl 3-amino-pyrazolo[4,3-c]pyridine derivatives | 398491-59-3 | Enhanced kinase inhibition | Amino group substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate?
- Methodology :
- Iodination : Introduce iodine at the 3-position via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts under inert gas) .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection. Deprotection typically involves acidic conditions (e.g., TFA in dichloromethane) .
- Purification : Employ silica gel chromatography (gradient elution with ethyl acetate/hexane) and recrystallization for high purity .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Iodination | CuI, Ar atmosphere, 140°C | ~89% | >95% (HPLC) |
| Boc Deprotection | TFA/DCM, 3 hr | ~85% | >98% (NMR) |
Q. How is the compound characterized structurally after synthesis?
- Techniques :
- X-ray Crystallography : Resolve absolute configuration and confirm bicyclic pyrazolo-pyridine core .
- NMR Spectroscopy : Assign peaks for iodinated (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl (δ 1.4 ppm) groups .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ expected at ~375 m/z) .
Q. What safety protocols are critical during handling?
- Hazards : Acute toxicity (oral LD₅₀: 300 mg/kg), severe eye irritation, and respiratory sensitization .
- Mitigation :
- Use fume hoods, nitrile gloves, and safety goggles.
- Store in airtight containers under argon at –20°C to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Approach :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .
- 2D Experiments (COSY, NOESY) : Identify through-space couplings to confirm substituent positions .
- Case Study : Inconsistent integration ratios in aromatic regions were resolved via NOESY correlations between pyridine and pyrazole protons .
Q. What strategies stabilize the compound under reactive conditions (e.g., acidic/basic media)?
- Findings :
- Acid Sensitivity : Boc groups hydrolyze rapidly below pH 3, requiring neutral buffers for biological assays .
- Thermal Stability : Decomposition occurs >150°C; reflux reactions should use lower temps (e.g., 80–100°C) .
- Stability Table :
| Condition | Degradation Time (50% loss) |
|---|---|
| pH 2 (HCl) | <1 hr |
| pH 7 (PBS) | >48 hr |
| 100°C (DMSO) | 6 hr |
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Suzuki-Miyaura : Iodine acts as a superior leaving group vs. bromine, enabling couplings with aryl boronic acids at 0.1 mol% Pd catalyst .
- Sonogashira : Terminal alkynes react efficiently (80–90% yield) under mild conditions (room temp, Et₃N base) .
- Reactivity Comparison :
| Reaction | X = I | X = Br |
|---|---|---|
| Suzuki (Yield) | 92% | 78% |
| Sonogashira (Time) | 2 hr | 6 hr |
Data Contradiction Analysis
Q. Why do Boc-deprotection yields vary across studies (50–90%)?
- Variables :
- Acid Strength : TFA > HCl in dichloromethane for complete deprotection .
- Moisture : Hydrolysis side products form if reactions are exposed to H₂O .
- Optimized Protocol : Use anhydrous TFA/DCM (1:3 v/v) under nitrogen, with <1% H₂O content .
Application-Oriented Questions
Q. How is the compound utilized in medicinal chemistry (e.g., kinase inhibitors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
